
Hydrodolasetron-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrodolasetron-d4 is a deuterium-labeled version of hydrodolasetron, which is a major active metabolite of dolasetron. Dolasetron is a serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrodolasetron-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely published, but it generally involves the deuteration of hydrodolasetron using deuterium gas or deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for other deuterated compounds. This includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrodolasetron-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Hydrodolasetron-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the pharmacokinetic and metabolic profiles of drugs.
Biology: Helps in understanding the biological pathways and interactions of dolasetron and its metabolites.
Medicine: Assists in the development of antiemetic drugs and understanding their mechanisms of action.
Industry: Used in the production and quality control of pharmaceutical products
Wirkmechanismus
Hydrodolasetron-d4, like hydrodolasetron, exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action blocks serotonin both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain, thereby preventing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dolasetron: The parent compound of hydrodolasetron-d4, used as an antiemetic.
Ondansetron: Another serotonin 5-HT3 receptor antagonist used for similar purposes.
Granisetron: Also a 5-HT3 receptor antagonist with similar applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuteration can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development .
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D |
InChI-Schlüssel |
MLWGAEVSWJXOQJ-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |
Kanonische SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



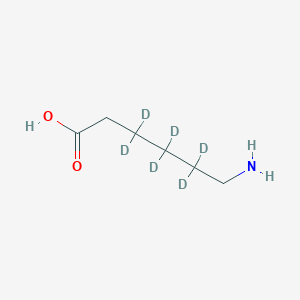




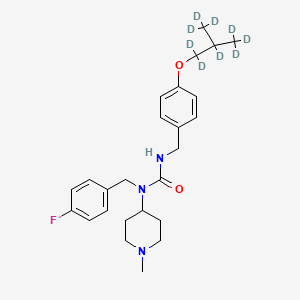
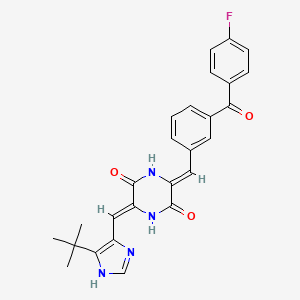
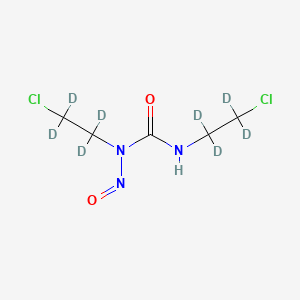
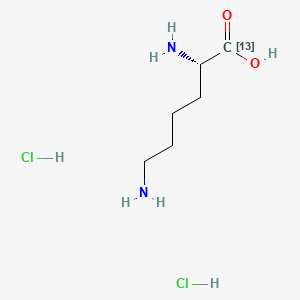
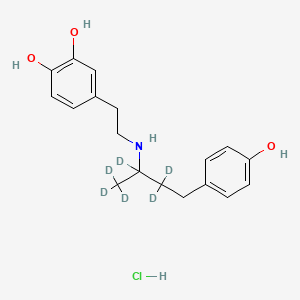

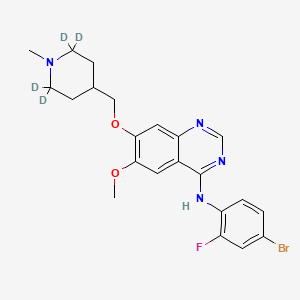
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
